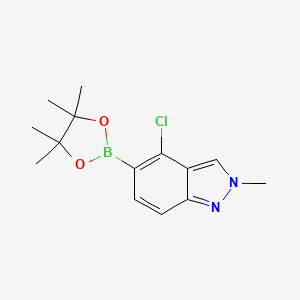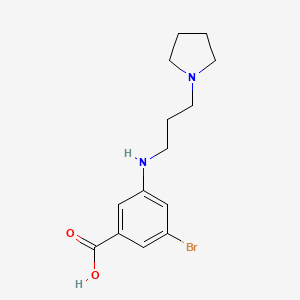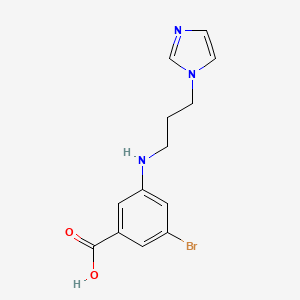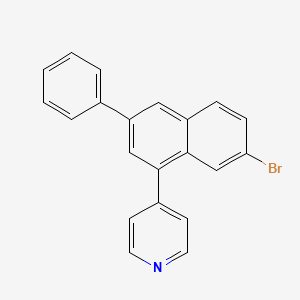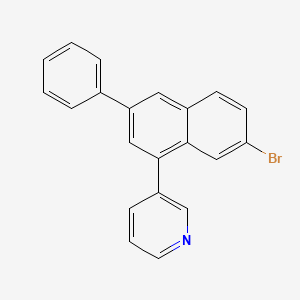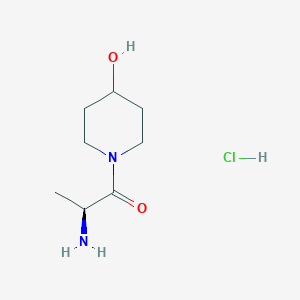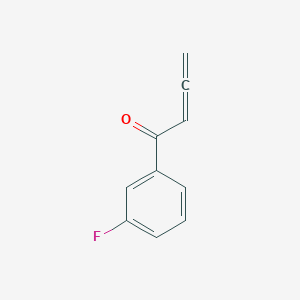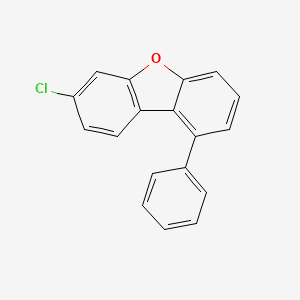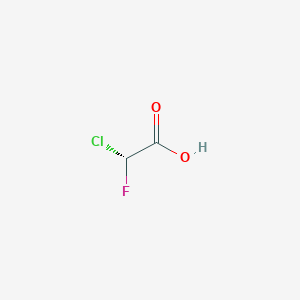
(R)-2-Chloro-2-fluoroacetic Acid
説明
(R)-2-Chloro-2-fluoroacetic Acid is a useful research compound. Its molecular formula is C2H2ClFO2 and its molecular weight is 112.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Chloro-2-fluoroacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Chloro-2-fluoroacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Chemical Properties and Reactions
(R)-2-Chloro-2-fluoroacetic acid, as part of the fluoroacetic acids family, shares common reactions typical of acetic acids. Its reactions are influenced by the electron-withdrawing nature of the fluorine atoms, which contributes to its moderately strong acidic nature. The acid is much less toxic compared to its counterpart, fluoroacetic acid, and is usually prepared through specific reactions involving fluorine-containing intermediates (Elliott, 2000).
2. Biosynthetic Insights
Research on the stereochemical details of biological fluorination during the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya provides insights into the role of (R)-2-Chloro-2-fluoroacetic acid. The synthesis of enantiomerically enriched fluoroacetates demonstrates the retention of configuration in the biological fluorination process (O'Hagan et al., 2003).
3. Structural Studies in Proteins
The fluoroacetate dehalogenase enzyme has been studied for its activity and selectivity towards (R)-2-Chloro-2-fluoroacetic acid. Mutagenesis studies have shown that specific mutations can enhance the enzyme's activity and selectivity in producing desired enantiomers of certain acids, underlining the potential of this enzyme in synthetic applications (Wang et al., 2020).
4. Pyrolysis Mechanism Study
Theoretical studies on the dehydrohalogenation mechanism of 2-haloacetic acids, including (R)-2-Chloro-2-fluoroacetic acid, reveal that these reactions likely proceed through a polar five-membered cyclic transition state. This insight into the reaction mechanism helps in understanding the reactivity and stability of these compounds under different conditions (Chen et al., 2010).
5. Atmospheric Photooxidation Studies
Studies on the photooxidation of fluoroacetates, including derivatives of (R)-2-Chloro-2-fluoroacetic acid, have been conducted to understand their behavior and transformation in atmospheric conditions. This research is important for assessing the environmental impact and behavior of these compounds in natural settings (Blanco et al., 2010).
6. Enzyme Mechanism Investigation
Investigations into the stereochemical mechanisms of enzymes like fluoracetate dehalogenase have provided valuable insights into how these enzymes interact with substrates like (R)-2-Chloro-2-fluoroacetic acid. Such studies are crucial for understanding the enzyme-substrate interactions and for potential biotechnological applications (Wang et al., 2017).
7. Analytical Methodologies
Development of sensitive methods for the determination of fluoroacetates in biological samples, including (R)-2-Chloro-2-fluoroacetic acid, is essential for forensic and environmental monitoring purposes. Techniques like capillary electrophoresis and solid-phase microextraction have been employed for this purpose, demonstrating the importance of accurate detection methods (Vidal et al., 2011).
8. Microbial Degradation
Research on the microbial degradation of fluoroacetates, including (R)-2-Chloro-2-fluoroacetic acid, in anaerobic conditions, has identified specific bacteria capable of dehalogenating these compounds. This study provides a deeper understanding of the environmental fate and potential bioremediation strategies for these compounds (Davis et al., 2012).
9. Photochemical Radical Addition Reactions
The use of fluoroalkylsulfonyl chlorides in photochemical radical addition reactions to add fluoroalkyl groups to unsaturated compounds illustrates the synthetic applications of (R)-2-Chloro-2-fluoroacetic acid derivatives. This research highlights the potential for novel chemical transformations and syntheses (Tang et al., 2015).
特性
IUPAC Name |
(2R)-2-chloro-2-fluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6)/t1-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKZDFUXGHTHD-SFOWXEAESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H](C(=O)O)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Chloro-2-fluoroacetic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-hydroxy-7-methylidene-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B8249917.png)
![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B8249919.png)
